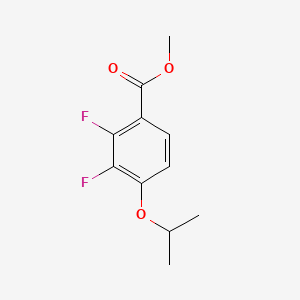
Biphenyl-4-yl(cyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-4-yl(cyclohexyl)acetic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with cyclohexylacetic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically takes place in an inert solvent like dichloromethane (DCM) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl(cyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the biphenyl ring using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated nitric acid (HNO3) for nitration at low temperatures.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of nitro, sulfonyl, or other functional groups onto the biphenyl ring.
Scientific Research Applications
Biphenyl-4-yl(cyclohexyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential non-steroidal anti-inflammatory drug (NSAID) due to its structural similarity to other known NSAIDs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of biphenyl-4-yl(cyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. As a potential NSAID, it may inhibit the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain. The compound’s ability to form inclusion complexes with cyclodextrins can enhance its solubility and bioavailability, further contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Biphenylacetic acid: A structurally related compound with similar anti-inflammatory properties.
Fenbufen: A prodrug that is metabolized into 4-biphenylacetic acid in the body.
Felbinac: Another NSAID with a biphenyl structure used for topical treatment of musculoskeletal pain.
Uniqueness
Biphenyl-4-yl(cyclohexyl)acetic acid stands out due to the presence of the cyclohexyl group, which may impart unique steric and electronic properties
Properties
CAS No. |
5449-52-5 |
|---|---|
Molecular Formula |
C20H22O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-cyclohexyl-2-(4-phenylphenyl)acetic acid |
InChI |
InChI=1S/C20H22O2/c21-20(22)19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17,19H,2,5-6,9-10H2,(H,21,22) |
InChI Key |
VXLJAYJMIPRPOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


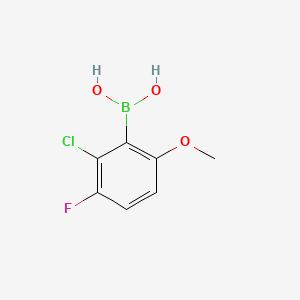
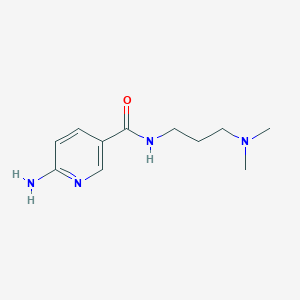

![(2S)-5-[[(tert-butylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B14019846.png)
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine HCl](/img/structure/B14019849.png)

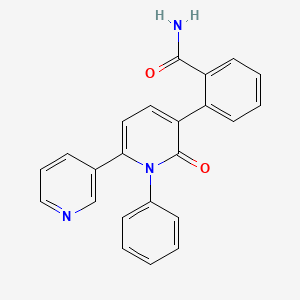

![1,1'-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone](/img/structure/B14019865.png)
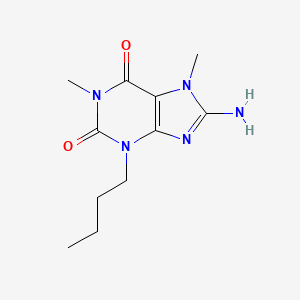
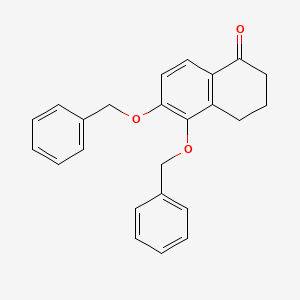
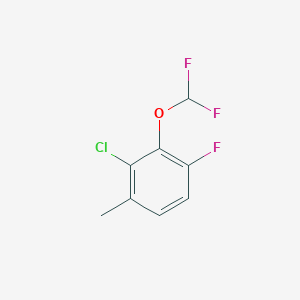
![2-[(2-Oxo-1,2-dihydro-quinolin-4-ylmethyl)-amino]-malonic acid diethyl ester (Rebamipide Impurity)](/img/structure/B14019890.png)
